3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide
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Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide is a chemical compound that belongs to the class of hydrazides It features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a hydrazide functional group attached to a 2-methylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide typically involves the following steps:
Formation of the Intermediate: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate acylating agent to form the intermediate 2,6-dimethylmorpholin-4-yl-2-methylpropanoyl chloride.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate under controlled conditions to yield the desired hydrazide.
The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol or methanol.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
- Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which can interact with various biological targets.
Materials Science: The compound can be used as a building block in the synthesis of polymers or other advanced materials.
Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The hydrazide group can form covalent bonds with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or other cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanamide: Similar structure but with an amide group instead of a hydrazide.
2,6-Dimethylmorpholine-4-carboxylic acid: Lacks the hydrazide group but shares the morpholine ring structure.
Uniqueness
Hydrazide Functional Group: The presence of the hydrazide group in 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide distinguishes it from similar compounds, providing unique reactivity and potential biological activity.
Substitution Pattern: The specific substitution pattern on the morpholine ring and the propanoyl moiety contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDICKGIDCSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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